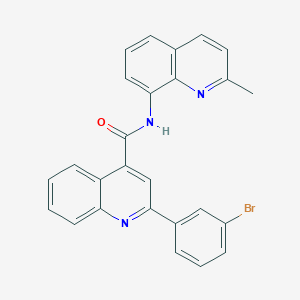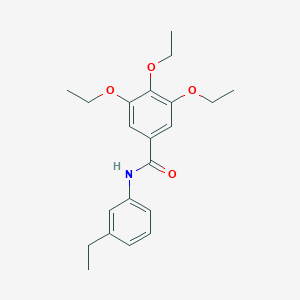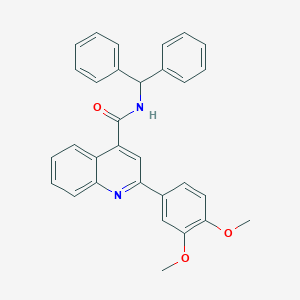![molecular formula C17H19NO4 B329598 BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B329598.png)
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C17H19NO4 It is known for its unique chemical structure, which includes a butyl ester group, a furoyl group, and an aminobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 5-methyl-2-furoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in the aminobenzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids derived from the furoyl group.
Reduction: Amines derived from the nitro group.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds such as:
Butyl 4-aminobenzoate: Lacks the furoyl group, resulting in different chemical properties and reactivity.
Methyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Ethyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains an ethyl ester group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
butyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-17(20)13-6-8-14(9-7-13)18-16(19)15-10-5-12(2)22-15/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
BEEUOMXWBGZWOV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-PHENYL-N~1~-[3-({[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}METHYL)BENZYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B329517.png)

![3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
![4-nitro-N-[3-({4-nitrobenzoyl}amino)-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B329522.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)


![2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B329528.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B329529.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B329532.png)




